(9Z,13S)-12,13-epoxyoctadeca-9,11-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,13S)-12,13-epoxyoctadeca-9,11-dienoic acid is the (9Z)-isomer of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid. It is a conjugate acid of a (9Z,13S)-12,13-epoxyoctadeca-9,11-dienoate.
Scientific Research Applications
Structural Analysis and Configuration
The geometrical configuration of (9Z,13S)-12,13-epoxyoctadeca-9,11-dienoic acid, an allene oxide reaction product, has been studied using NMR spectroscopy. This configuration was determined under the catalysis of flaxseed allene oxide synthase (CYP74A), establishing the structure of this compound (Medvedeva et al., 2005).
Transformation and Derivatives
Research shows acid-catalyzed transformation of hydroperoxylinoleic acid into various compounds, including (Z)-12,13-epoxy-11-hydroxy-9-octadecenoic acid, demonstrating its reactivity and potential for producing diverse derivatives (Gardner et al., 1984).
Involvement in Lipid Peroxidation
Studies have identified the role of compounds like 13-hydroperoxyoctadeca-9,11,15-trienoic acid in lipid peroxidation processes, where its reaction results in products like 13-oxooctadeca-9,11,15-trienoic acid, showcasing its involvement in complex biochemical reactions (Wilcox & Marnett, 1993).
Synthesis and Chemical Properties
The synthesis of 9,12-epoxyoctadeca-9,11-dienoic acid and its furanoid structure have been confirmed by spectroscopic techniques. This highlights its potential for various applications in organic synthesis and pharmaceutical research (Alaiz et al., 1988).
Role in Fatty Acid Metabolism
The conversion of linoleic acid hydroperoxide to various fatty acids, including hydroxy, keto, and epoxyhydroxy acids, points to the significant role of these compounds in fatty acid metabolism and potentially in pathophysiological processes (Dix & Marnett, 1985).
Properties
Molecular Formula |
C18H30O3 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(Z,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8-,17-14-/t16-/m0/s1 |
InChI Key |
ZFVKKBAQVWQQHP-ALADIWIOSA-N |
Isomeric SMILES |
CCCCC[C@H]1/C(=C/C=C\CCCCCCCC(=O)O)/O1 |
SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Canonical SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.